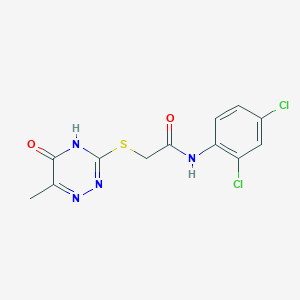

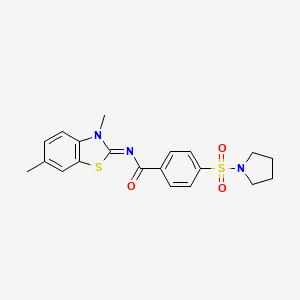

![molecular formula C15H10BrF3N4O B2582822 2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034550-95-1](/img/structure/B2582822.png)

2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole compounds involves various methods. One common method involves the use of ethanol and hydrazine hydrate, followed by the addition of 2-chloropyrazine . The pH is regulated to 6, and impurities are removed to obtain the intermediate product . Further steps involve the use of chlorobenzene and trifluoroacetic anhydride, and the reaction is carried out under the action of stirring .Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The exact structure of “this compound” would require more specific information or computational modeling to determine.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. A related compound, 8-Bromo-1,2,4-triazolo[1,5-a]pyridine, is a solid with a melting point of 152-157 °C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Molecular Structure

2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is related to a class of compounds that have been extensively studied for their unique chemical structures and potential applications in various fields. Research into compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines, highlights metal-free synthesis methods and the exploration of their molecular structures for potential applications in medicinal chemistry and materials science. For instance, the PhI(OCOCF₃)₂-mediated intramolecular oxidative N-N bond formation provides a novel, metal-free route to synthesize biologically significant 1,2,4-triazolo[1,5-a]pyridines, featuring short reaction times and high yields, suggesting a pathway for developing similar compounds (Zheng et al., 2014). Moreover, the synthesis and molecular structure analysis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one reveal the importance of understanding the crystal structure for designing new compounds with potential biological activities (Hwang et al., 2006).

Antimicrobial and Antitumor Activities

Compounds similar to this compound have been studied for their antimicrobial and antitumor activities. The synthesis of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives has been explored for their potential antimicrobial activities, underscoring the therapeutic potential of these compounds in addressing resistant microbial strains (Abunada et al., 2008). Furthermore, enaminones have been utilized as building blocks for synthesizing substituted pyrazoles with antitumor and antimicrobial activities, highlighting the versatility of these compounds in drug discovery and development (Riyadh, 2011).

Molecular Diversity and Drug Design

The chemical flexibility of compounds related to this compound allows for the synthesis of diverse molecular structures with potential applications in drug design. For example, the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety demonstrates the rapid generation of novel compounds that could be further explored for pharmaceutical applications (Shaaban, 2008). This approach offers a promising pathway for the development of new drugs with enhanced efficacy and specificity.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as indole derivatives and triazolothiadiazines, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It can be inferred from related compounds that it may interact with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to make specific interactions with different target receptors, potentially leading to a variety of biological activities.

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect a wide range of biochemical pathways and their downstream effects.

Result of Action

Similar compounds have been shown to exhibit excellent anti-tumor activity against various cancer cell lines , suggesting that this compound may also have potential anti-tumor effects.

Zukünftige Richtungen

The future directions for research on “2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide” could include further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by triazole compounds , this compound could have potential uses in various areas of medicine and pharmacology.

Eigenschaften

IUPAC Name |

2-bromo-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF3N4O/c16-11-6-2-1-4-9(11)14(24)20-8-12-21-22-13-10(15(17,18)19)5-3-7-23(12)13/h1-7H,8H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAIASNFLSFROL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

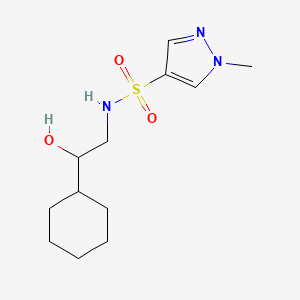

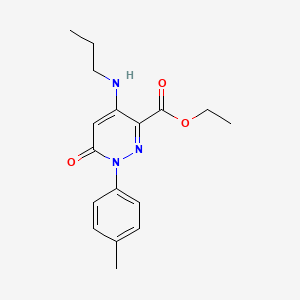

![methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate](/img/structure/B2582740.png)

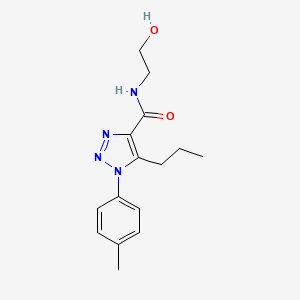

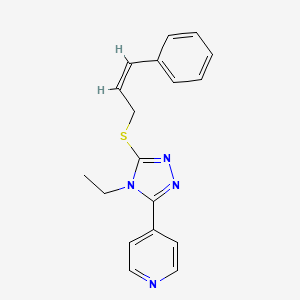

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2582746.png)

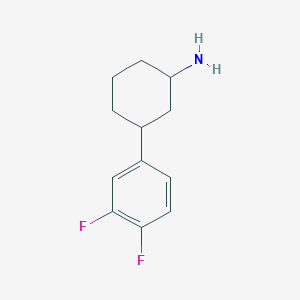

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone](/img/structure/B2582751.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide](/img/structure/B2582756.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2582757.png)

![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2582758.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-methoxyphenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2582760.png)